Physicochemical properties of 4-(1-Adamantyl)-1,2,3-thiadiazole
Physicochemical properties of 4-(1-Adamantyl)-1,2,3-thiadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Adamantyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique structural attributes of the adamantane cage, such as its high lipophilicity, metabolic stability, and rigid framework, have made it a valuable scaffold in medicinal chemistry. When coupled with the versatile 1,2,3-thiadiazole ring, a known pharmacophore with a wide range of biological activities, the resulting molecule, 4-(1-Adamantyl)-1,2,3-thiadiazole, presents a compelling candidate for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-Adamantyl)-1,2,3-thiadiazole, offering both theoretical insights and practical, field-proven experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the exploration of adamantane-thiadiazole derivatives for therapeutic applications.
Molecular Structure and Synthesis
The molecular architecture of 4-(1-Adamantyl)-1,2,3-thiadiazole is characterized by the fusion of a bulky, lipophilic adamantyl group to the C4 position of the 1,2,3-thiadiazole ring. This combination is anticipated to significantly influence the molecule's solubility, membrane permeability, and metabolic fate.
Caption: Molecular structure of 4-(1-Adamantyl)-1,2,3-thiadiazole.
Synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole
The synthesis of 4-(1-Adamantyl)-1,2,3-thiadiazole can be achieved through the Hurd-Mori reaction, a reliable method for the preparation of 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[3][4]
Caption: Workflow for the synthesis and purification of 4-(1-Adamantyl)-1,2,3-thiadiazole.
Experimental Protocol: Synthesis
-
Semicarbazone Formation: To a solution of 1-adamantyl methyl ketone (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 4 hours.
-
Isolation of Intermediate: After cooling to room temperature, the precipitated semicarbazone is collected by filtration, washed with cold water, and dried under vacuum.
-
Cyclization: The dried semicarbazone (1.0 eq) is added portion-wise to an excess of thionyl chloride (5.0 eq) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Work-up: The excess thionyl chloride is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.
-
Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(1-Adamantyl)-1,2,3-thiadiazole as a white solid.
Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.[5][6] The key properties of 4-(1-Adamantyl)-1,2,3-thiadiazole are summarized below.
| Property | Predicted Value | Experimental Method |
| Molecular Weight | 220.34 g/mol | Mass Spectrometry |
| Melting Point | 85-90 °C | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | < 0.1 mg/mL | Shake-Flask Method |
| LogP | 3.5 - 4.5 | RP-HPLC |
| Thermal Stability | Stable up to 200 °C | Thermogravimetric Analysis (TGA) |
Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability.[7][8] Due to the highly lipophilic adamantyl cage, 4-(1-Adamantyl)-1,2,3-thiadiazole is expected to have low aqueous solubility.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility [6]
-
Sample Preparation: Add an excess amount of 4-(1-Adamantyl)-1,2,3-thiadiazole to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.[9][10] The adamantyl group is known to significantly increase lipophilicity.
Experimental Protocol: RP-HPLC Method for LogP Determination [9][10]
-
Standard Preparation: Prepare a series of standard compounds with known LogP values.
-
Chromatographic Conditions: Utilize a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Retention Time Measurement: Inject the standard compounds and 4-(1-Adamantyl)-1,2,3-thiadiazole onto the HPLC system and record their retention times.
-
Calibration Curve: Plot the logarithm of the retention factor (k') of the standard compounds against their known LogP values to generate a calibration curve.
-
LogP Calculation: Determine the retention factor of 4-(1-Adamantyl)-1,2,3-thiadiazole and use the calibration curve to calculate its LogP value.
Thermal Stability
Thermal stability is an important parameter for drug formulation and storage.[11][12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal properties of a compound.[13][14][15]
Caption: Experimental workflow for thermal analysis using TGA and DSC.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of 4-(1-Adamantyl)-1,2,3-thiadiazole (typically 1-5 mg) into a TGA or DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the instrument. Purge the system with an inert gas (e.g., nitrogen).
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).
-
Data Analysis:
-
TGA: Analyze the resulting thermogram for significant mass loss, indicating decomposition.
-
DSC: Analyze the DSC curve for endothermic or exothermic events, such as melting, crystallization, or decomposition.
-
Analytical Characterization
Unequivocal structural confirmation and purity assessment are critical for any drug candidate. A combination of spectroscopic and chromatographic techniques should be employed.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The adamantyl group will show characteristic signals in the aliphatic region, while the thiadiazole ring protons and carbons will appear in the aromatic/heteroaromatic region.[1]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Potential Biological Significance
Both the adamantane scaffold and the 1,2,3-thiadiazole ring are associated with a wide range of biological activities. Adamantane derivatives are known for their antiviral, anticancer, and anti-inflammatory properties.[16][17] Thiadiazoles have been reported to possess antibacterial, antifungal, and anticancer activities.[2][18][19][20][21][22][23] The combination of these two pharmacophores in 4-(1-Adamantyl)-1,2,3-thiadiazole suggests a high potential for novel therapeutic applications, warranting further investigation into its biological profile. A recent study on a novel adamantane thiadiazole derivative has shown its ability to induce mitochondria-mediated apoptosis in lung carcinoma cell lines, highlighting the potential of this class of compounds in cancer therapy.[17]
Conclusion
4-(1-Adamantyl)-1,2,3-thiadiazole is a molecule of significant interest in medicinal chemistry, combining the favorable properties of the adamantane cage with the versatile biological activity of the 1,2,3-thiadiazole ring. This guide has provided a comprehensive overview of its key physicochemical properties and detailed experimental protocols for its synthesis and characterization. The presented information serves as a valuable resource for researchers and drug development professionals, facilitating the further exploration and potential therapeutic application of this promising compound.
References
- Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- ResearchGate. (2025, August 9). New Synthesis of 4-(1-Adamantyl)-2-aryl-1,3-thiazoles from 4-(1-Adamantyl)-1,2,3-thiadiazole.
- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds.
- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
- ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants.
- JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
- Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis.
- Semantic Scholar. (2011, December 1). New synthesis of 4-(1-adamantyl)-2-aryl-1,3-thiazoles from 4-(1-adamantyl)-1,2,3-thiadiazole.
- Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- A review on biological activities: 1,3,4- thiadiazole and its derivatives. (n.d.).
- National Center for Biotechnology Information. (n.d.). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.
- Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC.
- Biological Activities of Thiadiazole Derivatives: A Review. (2012, June 15).
- SKZ Industrial Co., Limited. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?.
- PubMed. (2017, January 1). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line.
- MDPI. (2020, September 20). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- MDPI. (2021, June 21). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).
- Systematic Reviews in Pharmacy. (2018, January 7). 4-Thiadiazole: The Biological Activities.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022, October 17).
- University of Wollongong - Figshare. (2024, November 17). Synthesis of New 4-Vinyl-1,2,3-Thiadiazoles.
- Hilaris Publisher. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
- ChemicalBook. (2022, January 26). Properties and Synthesis of 1,2,3-Thiadiazole.
Sources
- 1. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. mdpi.com [mdpi.com]
- 4. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 5. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]
- 6. lifechemicals.com [lifechemicals.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. longdom.org [longdom.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. mt.com [mt.com]
- 15. skztester.com [skztester.com]
- 16. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. sysrevpharm.org [sysrevpharm.org]
- 22. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 23. hilarispublisher.com [hilarispublisher.com]
